molecular formula C26H24ClN3O2S B2941884 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride CAS No. 1189704-90-2

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride

Cat. No. B2941884
CAS RN: 1189704-90-2
M. Wt: 478.01
InChI Key: MVDZCAMOMPBSDT-UHFFFAOYSA-N
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Description

“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride” is a chemical compound with the molecular formula C21H21Cl2N3OS2 . It is a derivative of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine .


Synthesis Analysis

The synthesis of this compound could involve the use of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as a starting material . This compound is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to the 5-position of a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine ring . The 2-position of the pyridine ring is substituted with a phenoxybenzamide group .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research on structurally similar compounds, such as tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, has demonstrated potential antimicrobial activities. Soliman et al. (2009) synthesized a series of these derivatives and found that certain compounds exhibited significant antimicrobial activity against Candida albicans, suggesting potential for the development of new antimicrobial agents (Soliman et al., 2009).

Reaction and Structural Investigations

Forfar et al. (1999) conducted a study focusing on the reaction between 5-(phenoxymethyl)-2-amino-2-oxazoline and N-benzyl-3-(ethoxycarbonyl)-4-piperidinone hydrochloride, leading to the synthesis of isomeric compounds. Their research provided insights into the structural characteristics of the synthesized compounds, highlighting the potential for creating novel molecules with specific properties (Forfar et al., 1999).

Antiviral and Antiretroviral Agents

Okazaki et al. (2015) investigated heterocyclic antiretroviral agents for their activity against human immunodeficiency virus type 1 (HIV-1). Their research on compounds with pyrimidobenzothiazine and isothiazolopyrimidine scaffolds offers insights into the development of novel antiretroviral agents, indicating the importance of structural features in enhancing antiviral activity (Okazaki et al., 2015).

Anticonvulsant Activities

Wang et al. (2019) synthesized a series of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives to evaluate their anticonvulsant activities. Their research demonstrated that certain derivatives have significant anticonvulsant properties, suggesting a potential pathway for developing new treatments for convulsive disorders (Wang et al., 2019).

properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S.ClH/c30-25(20-10-7-13-22(16-20)31-21-11-5-2-6-12-21)28-26-27-23-14-15-29(18-24(23)32-26)17-19-8-3-1-4-9-19;/h1-13,16H,14-15,17-18H2,(H,27,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDZCAMOMPBSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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